molecular formula C11H16N2OS B1460737 1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 1018661-78-3

1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B1460737
CAS No.: 1018661-78-3
M. Wt: 224.32 g/mol
InChI Key: OPBZHNKFLKCUNQ-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-9-3-5-13(6-4-9)11(14)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBZHNKFLKCUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11_{11}H16_{16}N2_2OS
Molecular Weight : 224.32 g/mol
CAS Number : 1018661-78-3
Structural Features : The compound features a piperidine ring linked to a thiophene moiety, which may enhance its biological activity compared to other derivatives lacking this structural diversity.

Pharmacological Applications

The biological activity of this compound has been investigated for various therapeutic applications:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with piperidine structures have shown significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. One study reported that certain piperidine derivatives demonstrated better apoptosis induction in hypopharyngeal tumor cells than the standard drug bleomycin .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions .

3. Anti-inflammatory Properties

In vitro studies have demonstrated that related compounds exhibit anti-inflammatory activity. For example, one derivative showed an IC50 value of 121.47 µM, indicating significant potential for reducing inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, these compounds can modulate neurotransmitter levels, enhancing cognitive function.
  • Cytotoxicity Induction : The structural features of the compound may facilitate interactions with cellular targets, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives revealed that one specific analog exhibited potent cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism was attributed to the compound's ability to induce apoptosis more effectively than traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects

In animal models simulating Alzheimer's disease, derivatives of this compound were shown to significantly improve cognitive function by enhancing cholinergic transmission through AChE inhibition. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureKey Features
4-AminopiperidineStructureBasic amine structure, used in drug synthesis
ThiopheneStructureAromatic ring known for electronic properties
N-MethylpiperidineStructureMethylated derivative affecting solubility and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
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1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

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